N7-[(2-Hydroxyethoxy)methyl)guanine

Overview

Description

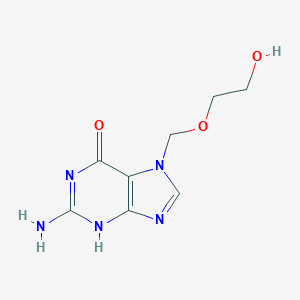

N7-[(2-Hydroxyethoxy)methyl)guanine (CAS 91702-61-3) is a positional isomer of the antiviral drug acyclovir (9-[(2-hydroxyethoxy)methyl]guanine). Structurally, it features a (2-hydroxyethoxy)methyl group attached to the N7 position of the guanine base instead of the N9 position . Its molecular formula is C₈H₁₁N₅O₃ (molecular weight: 225.20), with a SMILES string of NC1=Nc2ncn(COCCO)c2C(=O)N1 . This compound is primarily recognized as Aciclovir Impurity C, a byproduct during acyclovir synthesis . Unlike acyclovir, which selectively inhibits viral DNA polymerase, the N7-substituted isomer lacks antiviral activity due to improper phosphorylation and incorporation into DNA .

Preparation Methods

The preparation of N7-[(2-Hydroxyethoxy)methyl)guanine involves several synthetic routes. One common method includes the hydrolysis of N2-acetyl-9-((2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration . Another method involves the transformation of O-protected acyclovir into acyclovir by treatment with ammonia-saturated methanol . These methods are typically used in industrial settings to produce the compound in large quantities.

Chemical Reactions Analysis

N7-[(2-Hydroxyethoxy)methyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include monoethanolamine, ammonia, and various acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of N2-acetyl-9-((2-acetoxyethoxymethyl)guanine with monoethanolamine results in the formation of acyclovir .

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C8H11N5O3

- Molecular Weight : 225.2 g/mol

The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine involves its interaction with DNA and RNA. It can undergo keto-to-enol tautomerization, which alters its base pairing properties, thus influencing nucleic acid structure and function. This property is crucial for its application in understanding the mechanisms of drug action and resistance in viral infections and cancer treatments.

Biochemistry and Molecular Biology

This compound is extensively used in biochemical studies, particularly in the following areas:

- DNA and RNA Interactions : The compound serves as a model for studying how nucleoside analogs interact with nucleic acids, providing insights into the structural dynamics of DNA and RNA.

- Enzyme Mechanisms : It is utilized to investigate enzyme-substrate interactions, particularly in the context of nucleoside metabolism and modification.

Medicinal Chemistry

The compound has significant implications in drug development:

- Antiviral Drug Development : this compound is a key component in the synthesis of antiviral agents, particularly those targeting herpesviruses and retroviruses. Its structural modifications have led to the discovery of effective treatments against viral infections like herpes simplex virus (HSV) and HIV .

- Cancer Therapeutics : Research has indicated that this compound can enhance the efficacy of existing chemotherapeutic agents by modifying their interactions with DNA .

Proteomics

In proteomics research, this compound is employed as a biochemical reagent:

- Mass Spectrometry Reference Standard : It serves as a reference standard in mass spectrometry, aiding in the identification and quantification of nucleosides and their analogs.

- Labeling Studies : The compound is used for labeling studies that track biological processes involving nucleic acids.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited potent antiviral activity against HSV. The mechanism involved competitive inhibition of viral DNA polymerase, leading to reduced viral replication rates .

Case Study 2: Interaction with Chemotherapeutics

Research highlighted the role of this compound in enhancing the cytotoxic effects of cisplatin on cancer cells. The compound's ability to form stable adducts with DNA increased the efficacy of cisplatin by disrupting DNA repair pathways .

Mechanism of Action

The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine involves its interaction with DNA. The compound can undergo keto-to-enol tautomerization, which affects its base pairing properties . This modification can lead to mutations during DNA replication, as the compound may mispair with thymine instead of cytosine . This property is particularly relevant in the study of DNA methylation and its implications in cancer and other diseases .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Acyclovir (9-[(2-Hydroxyethoxy)methyl]guanine)

- Structure : The (2-hydroxyethoxy)methyl group is attached to the N9 position of guanine.

- Molecular Formula : C₈H₁₁N₅O₃ (MW: 225.21) .

- Role : Potent antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its N9 substitution allows activation by viral thymidine kinase, enabling selective toxicity in infected cells .

- Key Difference: N7-substituted analogs like N7-[(2-Hydroxyethoxy)methyl)guanine cannot be phosphorylated efficiently, rendering them inactive .

7-Methylguanine

- Structure : A methyl group (-CH₃) at the N7 position of guanine.

- Molecular Formula : C₆H₇N₅O (MW: 165.15) .

- Role : Common DNA adduct formed by alkylating agents (e.g., dimethylnitrosamine). It induces depurination, leading to mutagenic abasic sites .

- Key Difference : Unlike the bulkier hydroxyethoxymethyl group in this compound, the smaller methyl group in 7-methylguanine is more easily repaired by base excision repair (BER) pathways .

N7-(2-Hydroxyethyl)guanine

- Structure : A 2-hydroxyethyl group (-CH₂CH₂OH) at the N7 position.

- Role : DNA adduct formed by ethylene oxide exposure. Detected via HPLC-EC or GC-EC-MS .

- Key Difference : The hydroxyethyl group lacks the ether oxygen present in this compound, altering its chemical stability and interaction with repair enzymes .

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG)

- Structure : A carbamoyl-hydroxyethyl group at N5.

- Role : Formed by acrylamide metabolite glycidamide. Detected in human blood using UHPLC-MS/MS .

- Key Difference : The carbamoyl group increases hydrophilicity compared to this compound, influencing adduct persistence and repair .

Structural and Functional Analysis

Table 1: Comparative Molecular Data

| Compound | Molecular Formula | Molecular Weight | Substituent Position | Biological Role |

|---|---|---|---|---|

| This compound | C₈H₁₁N₅O₃ | 225.20 | N7 | Acyclovir impurity |

| Acyclovir | C₈H₁₁N₅O₃ | 225.21 | N9 | Antiviral drug |

| 7-Methylguanine | C₆H₇N₅O | 165.15 | N7 | Mutagenic DNA adduct |

| N7-(2-Hydroxyethyl)guanine | C₇H₉N₅O₂ | 195.17 | N7 | Ethylene oxide biomarker |

| N7-CAG | C₈H₁₀N₆O₃ | 238.20 | N7 | Acrylamide exposure biomarker |

Key Findings:

Positional Isomerism : Substitution at N7 vs. N9 drastically alters biological activity. Acyclovir’s N9 group enables antiviral activity, while N7 analogs like this compound are pharmacologically inert .

Adduct Stability : Bulky substituents (e.g., hydroxyethoxymethyl in this compound) hinder DNA repair mechanisms compared to smaller adducts like 7-methylguanine .

Detection Methods :

- This compound: Characterized via HPLC and mass spectrometry .

- N7-(2-Hydroxyethyl)guanine: Quantified using GC-EC-MS with a detection limit of 1 adduct per 10⁷ nucleotides .

- N7-CAG: Measured in dried blood spots with UHPLC-MS/MS .

Implications for Research and Toxicology

Biological Activity

N7-[(2-Hydroxyethoxy)methyl)guanine, a nucleoside analogue, has garnered attention for its biological activity, particularly in the context of DNA interactions and potential therapeutic applications. This article explores its mechanisms of action, biological significance, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a modified guanine base, which enhances its interaction with nucleic acids. The compound's molecular formula is , and it is known to form adducts with DNA, specifically at the N7 position of guanine. This modification can influence the stability and function of DNA, potentially leading to various biological outcomes.

The primary mechanism of action for this compound involves its incorporation into DNA and RNA strands. This incorporation can disrupt normal base pairing and affect replication and transcription processes. The compound can also interact with specific enzymes, inhibiting their activity by binding to active sites, which further impacts cellular functions.

Key Mechanisms:

- DNA Adduct Formation : this compound forms stable adducts with DNA, which can lead to mutations if not repaired.

- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleic acid metabolism, affecting cellular proliferation and survival.

1. Antiviral Activity

This compound has demonstrated significant antiviral properties. In studies involving animal models infected with herpes viruses, this compound exhibited marked antiviral activity with low toxicity levels . This characteristic positions it as a potential candidate for antiviral drug development.

2. DNA Damage and Repair

Research indicates that N7-guanine adducts are formed as a result of exposure to various carcinogens. These adducts serve as biomarkers for internal exposure to harmful substances . Although they are chemically unstable and may not directly cause mutations, their formation is indicative of cellular stress and damage that could lead to long-term consequences if not adequately repaired.

Study 1: Endogenous Levels in Rat Models

A study assessed the endogenous levels of N7-(2-hydroxyethyl)guanine (N7-HEG) in ethylene oxide-treated rats using a highly sensitive LC-MS/MS assay. The findings revealed background levels of N7-HEG ranging from 1.1 to 3.5 adducts per nucleotides in control tissues. Following administration of ethylene oxide, there was a dose-dependent increase in these adducts, highlighting the compound's role in DNA damage under specific conditions .

| Dose (mg/kg) | N7-HEG Adducts (per nucleotides) |

|---|---|

| Control | 1.1 - 3.5 |

| 0.01 | No significant increase |

| 0.1 | Increased |

| 1.0 | Marked increase |

Study 2: Antiviral Efficacy

In another investigation focused on the antiviral efficacy of nucleoside analogues, this compound was found to be effective against herpes simplex virus infections in animal models. The low toxicity associated with this compound suggests its potential for therapeutic use in treating viral infections .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying N7-(2-hydroxyethyl)guanine (N7-HEG) in biological samples?

Gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry (GC/EC-NCI-HRMS) is a gold-standard method for quantifying endogenous and exogenous N7-HEG in DNA. This technique achieves high sensitivity (detection limits of ~0.1 fmol on-column) and specificity by using isotope-labeled internal standards (e.g., N7-(2-hydroxyethyl-d4)guanine) to correct for matrix effects and recovery losses . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is also effective, particularly for human biomonitoring, as it avoids derivatization steps and enables direct analysis of DNA hydrolysates .

Q. How can researchers distinguish between endogenous and exogenous sources of N7-HEG in DNA adduct studies?

Dual-isotope approaches, such as combining LC-MS/MS with accelerator mass spectrometry (AMS), allow simultaneous quantification of endogenous N7-HEG and exogenous adducts derived from isotopically labeled ethylene oxide (EO). For example, in rodent studies, intraperitoneal administration of ¹⁴C-labeled EO revealed that exogenous N7-HEG levels are negligible compared to endogenous background adducts (1.1–3.5 adducts/10⁸ nucleotides), even at high doses . This highlights the dominance of endogenous ethylene metabolism in adduct formation.

Advanced Research Questions

Q. What experimental design considerations are critical for addressing the instability of N7-alkylguanine adducts during DNA extraction and analysis?

N7-HEG is prone to depurination under physiological conditions (half-life ~50 hours at pH 7.4, 37°C). To minimize artifacts, DNA isolation should use neutral buffers and avoid elevated temperatures. Immediate derivatization (e.g., with pentafluorobenzyl bromide) stabilizes adducts for GC-MS analysis . For long-term studies, flash-freezing tissues in liquid nitrogen and storing at -80°C preserves adduct integrity .

Q. How do discrepancies arise when comparing N7-HEG adduct levels measured by ³²P-postlabeling versus GC/MS, and how can they be resolved?

³²P-postlabeling often overestimates adduct levels due to non-specific binding and incomplete enzymatic digestion, whereas GC/MS provides absolute quantification but requires rigorous sample cleanup. A study comparing both methods found that ³²P-postlabeling detected 2–3× higher adduct levels in rat liver DNA than GC/MS, emphasizing the need for method-specific calibration and internal standards . Cross-validation using synthetic N7-HEG standards is recommended to resolve inconsistencies .

Q. What mechanistic insights explain the lack of dose-response correlation for exogenous N7-HEG in high-background endogenous adduct scenarios?

Endogenous ethylene oxide, produced during oxidative stress and lipid peroxidation, generates a steady-state level of N7-HEG that masks exogenous contributions. In rats, even high-dose EO (1 mg/kg) increased exogenous N7-HEG by only 0.002–4 adducts/10⁸ nucleotides, while endogenous adducts remained at 1.1–3.5/10⁸ nucleotides. This suggests that exogenous EO’s genotoxic risk is negligible compared to endogenous damage under typical exposure conditions .

Q. How can N7-HEG adducts serve as biomarkers for assessing DNA repair efficiency in mutagenesis studies?

N7-HEG’s depurination generates abasic sites, which are processed by base excision repair (BER) pathways. Quantifying urinary N7-HEG excretion (e.g., via LC-MS/MS with stable isotope-labeled internal standards) provides a non-invasive measure of BER activity. Studies in humans show urinary N7-HEG levels correlate with oxidative stress biomarkers (e.g., 8-oxo-dG), linking adduct persistence to repair capacity .

Q. Methodological Recommendations

- Sensitivity Optimization : Use isotope dilution with ¹³C- or ²H-labeled internal standards to achieve sub-femtomole detection limits .

- Data Interpretation : Normalize adduct levels to both DNA content (µg DNA/mg tissue) and nucleotide counts (adducts/10⁸ nucleotides) to account for tissue-specific DNA yield variations .

- Ethical Considerations : When using human samples, ensure protocols comply with biosafety guidelines for handling carcinogen-modified DNA .

Properties

IUPAC Name |

2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJSSOYUBQMVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238674 | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-61-3 | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-((2-HYDROXYETHOXY)METHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.